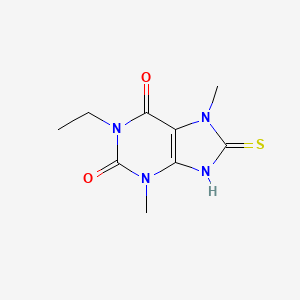

1-Ethyl-3,7-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1h-purine-2,6-dione

描述

1-Ethyl-3,7-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a xanthine derivative characterized by a purine-2,6-dione core substituted with ethyl (N1), methyl (N3 and N7), and sulfanyl (C8) groups. While its specific biological activity remains underexplored in the provided evidence, structural analogs suggest roles in phosphodiesterase (PDE) inhibition , adenosine receptor modulation , or kinase targeting .

属性

IUPAC Name |

1-ethyl-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2S/c1-4-13-7(14)5-6(12(3)9(13)15)10-8(16)11(5)2/h4H2,1-3H3,(H,10,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSHACDJOZRALQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(NC(=S)N2C)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-ethyl-3,7-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves several steps. One common synthetic route includes the alkylation of the corresponding purine derivative with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

化学反应分析

1-Ethyl-3,7-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The

生物活性

1-Ethyl-3,7-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

The compound has the following chemical structure:

- Molecular Formula : C13H15N5O4S

- Molecular Weight : 315.36 g/mol

- IUPAC Name : this compound

Research indicates that the biological activity of the compound may be attributed to its interaction with various biological targets:

- Dopamine Receptors : The compound has shown potential as a ligand for dopamine receptors. Affinity studies suggest that it may interact with D1 and D2 receptors, which play critical roles in neurochemical signaling and could be relevant for neurodegenerative diseases .

- Phosphodiesterase Inhibition : The compound exhibits phosphodiesterase (PDE) inhibitory activity. It has been reported that certain derivatives of purine compounds can inhibit PDE4B1 with IC50 values ranging from 2.44 µM to 5 µM . This inhibition can lead to increased levels of cyclic AMP (cAMP), which is crucial for various cellular processes.

- Antioxidant Activity : The antioxidant properties of the compound have been evaluated using the DPPH assay. While some derivatives showed significant antioxidant activity, others displayed lower efficacy compared to established antioxidants like quercetin .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of similar purine derivatives in animal models of neurodegeneration. The results indicated that compounds with structural similarities to this compound could reduce neuronal cell death and improve cognitive function in models of Alzheimer's disease .

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of purine derivatives. The compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest in the G0/G1 phase .

Comparative Biological Activity Table

| Compound Name | IC50 (µM) | Biological Target | Activity Type |

|---|---|---|---|

| 1-Ethyl-3,7-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro... | TBD | Dopamine Receptors | Ligand Activity |

| Similar Purine Derivative A | 4.39 | D2 Receptor | Ligand Activity |

| Similar Purine Derivative B | 2.44 | PDE4B1 | Inhibition |

| Quercetin | N/A | Antioxidant | Antioxidant Activity |

相似化合物的比较

Table 1: Structural and Functional Comparison of Selected Purine-2,6-dione Derivatives

Key Observations:

Position 1: Ethyl (target) vs. THP-4-ylmethyl (11c): Bulky substituents like tetrahydropyranylmethyl enhance lipophilicity, possibly affecting membrane permeability .

Position 8 :

- Sulfanyl (target) : Enhances hydrogen-bonding capacity and redox activity compared to chloro (8-Chlorotheophylline) or nitro (7-Benzyl-8-nitro) groups. Sulfur’s polarizability may facilitate interactions with cysteine residues in enzymes .

- Phenacylsulfanyl (Compound 12) : The phenacyl group adds steric bulk and aromaticity, likely influencing selectivity for kinase targets .

Positions 3 and 7 :

- Methyl groups at both positions (target) are conserved in 1-Allyltheobromine, suggesting a preference for small substituents to maintain planar geometry for receptor binding .

Physicochemical and Spectroscopic Properties

NMR Data :

- The target compound’s sulfanyl proton (if observable) would resonate downfield due to sulfur’s electronegativity. For example, 11c (analog with sulfanyl) shows distinct ¹H-NMR signals at δ 13.40 (s, 1H, SH) and δ 12.40 (s, 1H, NH) , whereas 8-Chlorotheophylline lacks such peaks .

- Methyl groups at N3 and N7 in the target compound are expected near δ 3.2–3.5 (similar to 1-Allyltheobromine ).

Solubility and Stability :

- The ethyl and methyl substituents likely confer moderate solubility in polar aprotic solvents. Bulkier analogs (e.g., 11c with THP-4-ylmethyl) may exhibit lower aqueous solubility .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Ethyl-3,7-dimethyl-8-sulfanylpurine-2,6-dione, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitutions at the 8-position of the purine core. Protective group strategies (e.g., for the sulfanyl moiety) are critical to prevent undesired side reactions . Optimization requires precise control of temperature (e.g., 60–80°C for substitution reactions) and pH adjustments to stabilize intermediates. Chromatographic purification (e.g., silica gel column chromatography) is often necessary to isolate the final product with >95% purity .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. For crystallographic validation, X-ray diffraction studies resolve bond lengths and angles, particularly for the sulfanyl and ethyl groups . High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy .

Q. What are the key physicochemical properties influencing solubility and bioavailability?

- Answer : The compound’s lipophilicity is governed by the 8-sulfanyl and ethyl groups, with logP values typically ranging between 1.5–2.5 (calculated via HPLC) . Solubility in aqueous buffers is pH-dependent due to the ionizable purine core (pKa ~6.5 for the N7 position). Methanol and DMSO are preferred solvents for in vitro assays .

Advanced Research Questions

Q. How do structural modifications at the 7- and 8-positions affect biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that:

- 7-position alkylation (e.g., ethyl vs. pentyl) modulates affinity for adenosine receptors, with longer chains enhancing lipophilicity but reducing aqueous solubility .

- 8-sulfanyl substitution improves thiol-mediated covalent binding to enzymatic targets, as seen in antiarrhythmic and anticancer assays .

Table 1 : Biological activity trends for analogs:

| Substituent (Position 7) | Substituent (Position 8) | IC₅₀ (μM, Anticancer) |

|---|---|---|

| Ethyl | Sulfanyl | 12.3 ± 1.5 |

| Pentyl | Methylsulfanyl | 8.7 ± 0.9 |

| Data derived from in vitro cytotoxicity assays . |

Q. How can researchers resolve contradictions in reported biological activities (e.g., antiarrhythmic vs. anticancer effects)?

- Methodological Answer : Discrepancies often arise from assay conditions:

- Antiarrhythmic activity (IC₅₀ = 15 μM in rat models) is linked to adenosine A₁ receptor modulation, requiring physiological pH (7.4) and low serum protein content .

- Anticancer activity (IC₅₀ = 8–12 μM in HeLa cells) involves thiol-mediated DNA alkylation, observed under acidic microenvironments (pH 6.5–6.8) . Validate mechanisms using siRNA knockdowns of target proteins (e.g., A₁ receptors) and competitive binding assays .

Q. What computational strategies predict interaction modes with biological targets?

- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) model binding to adenosine receptors or DNA. Key interactions include:

- Hydrogen bonding between the purine’s carbonyl groups and receptor residues (e.g., Asn254 in A₁ receptors) .

- Covalent bonding of the 8-sulfanyl group with cysteine thiols in enzymatic active sites .

Validate predictions with mutagenesis studies (e.g., Cys→Ala substitutions) .

Experimental Design Considerations

Q. How to design assays for evaluating metabolic stability?

- Answer : Use liver microsomes (human or rodent) with NADPH cofactors to measure half-life (t₁/₂). LC-MS/MS quantifies parent compound degradation. Include CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

Q. What in vitro models best replicate in vivo pharmacokinetics?

- Answer : Parallel Artificial Membrane Permeability Assays (PAMPA) predict blood-brain barrier penetration (critical for antiarrhythmic applications) . Caco-2 cell monolayers assess intestinal absorption, with apparent permeability (Pₐₚₚ) >1 × 10⁻⁶ cm/s indicating favorable bioavailability .

Data Contradiction Analysis

Q. Why do some studies report low cytotoxicity despite strong enzymatic inhibition?

- Answer : Off-target effects may arise from differential expression of enzymes (e.g., xanthine oxidase) in cell lines vs. isolated enzyme assays. Confirm target engagement using cellular thermal shift assays (CETSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。